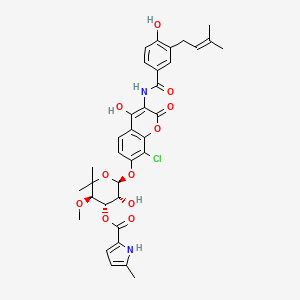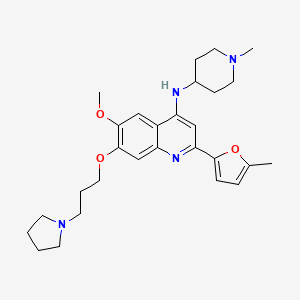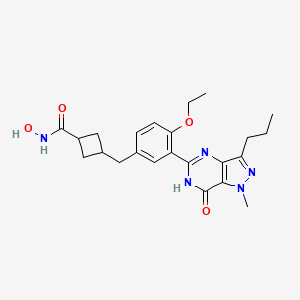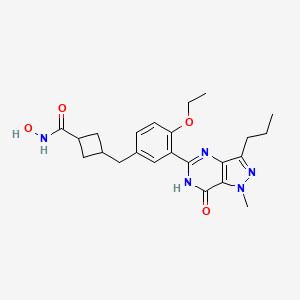![molecular formula C28H24N2Na2O10S2 B606804 2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid CAS No. 1567836-15-0](/img/structure/B606804.png)
2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CPUY192018 Disodium is a potent small-molecule inhibitor of the Keap1-Nrf2 PPI. CPUY192018 Disodium has a cytoprotective effect against DSS in both NCM460 cells and mouse colon via the activation of Nrf2 signaling. Activation of Nrf2 by directly inhibiting the Keap1-Nrf2 PPI may be beneficial as a treatment for ulcerative colitis.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid has shown potential in antitumor applications. For instance, a study found that FCE 26644, a compound belonging to a class of sulfonated derivatives of distamycin A, which is structurally related to 2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid, exhibited noncytotoxic properties capable of inhibiting the binding of growth factors like bFGF and PDGFβ to their receptors, potentially blocking tumor-induced neovascularization and angiogenesis (Sola et al., 2004).
Chemical Synthesis and Characterization
In chemical synthesis, derivatives of 2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid play a crucial role. For example, the reaction of similar compounds with aromatic dihydroxy compounds has been explored to create new molecular structures with potential applications in various chemical processes (Shabana, Osman, & Atrees, 1994).
Polymer Science and Materials
In polymer science, derivatives similar to 2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid have been used to synthesize novel polyimides with enhanced properties like solubility, thermal stability, and proton conductivity. These materials have potential applications in areas like fuel cell technology (Chen, Yin, Kita, & Okamoto, 2007).
Electrochromic Properties
Compounds structurally related to 2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid have been utilized in the synthesis of electrochromic materials. These materials exhibit color changes when oxidized and have applications in smart windows, displays, and other optical devices (Hsiao & Han, 2017).
Drug Discovery and Medicinal Chemistry
In the realm of drug discovery, compounds structurally related to 2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid have been explored for their potential in inhibiting HIV replication, demonstrating the utility of these compounds in the development of new therapeutic agents (Mohan et al., 1990).
Eigenschaften
CAS-Nummer |
1567836-15-0 |
|---|---|
Produktname |
2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid |
Molekularformel |
C28H24N2Na2O10S2 |
Molekulargewicht |
658.6035 |
IUPAC-Name |
1,4-Bis[Carboxymethyl-(4-methoxy-benzenesulfonyl)-amino]-naphthalene Disodium salt |
InChI |
InChI=1S/C28H26N2O10S2.2Na/c1-39-19-7-11-21(12-8-19)41(35,36)29(17-27(31)32)25-15-16-26(24-6-4-3-5-23(24)25)30(18-28(33)34)42(37,38)22-13-9-20(40-2)10-14-22;;/h3-16H,17-18H2,1-2H3,(H,31,32)(H,33,34);;/q;2*+1/p-2 |
InChI-Schlüssel |
NYLWEEROSDOHIC-UHFFFAOYSA-L |
SMILES |
O=S(N(C1=C2C=CC=CC2=C(N(CC([O-])=O)S(=O)(C3=CC=C(OC)C=C3)=O)C=C1)CC([O-])=O)(C4=CC=C(OC)C=C4)=O.[Na+].[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CPUY192018 Disodium; CPUY192018-disodium; CPUY192018disodium; CPUY192018 Na2; CPUY192018; CPUY-192018; CPUY 192018 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone](/img/structure/B606729.png)

![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)


![(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B606747.png)